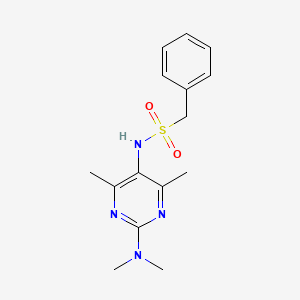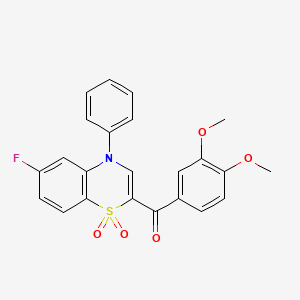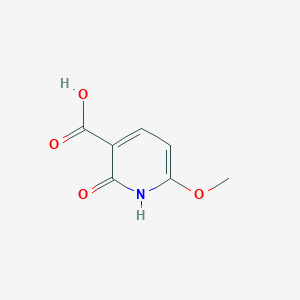![molecular formula C18H25N3O2 B2978299 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide CAS No. 477711-50-5](/img/structure/B2978299.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research into heterocyclic compounds based on the pyrazole moiety, similar to N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide, has demonstrated potential anticancer activities. The synthesis of new heterocyclic compounds, including pyrazole derivatives, has shown that these compounds exhibit promising anticancer properties against various cancer cell lines. This is significant for the development of novel anticancer therapeutics (Metwally, Abdelrazek, & Eldaly, 2016).
Potential CNS Agents
Pyrazole derivatives, particularly those involving modifications to the pyrazole structure, have been evaluated for their potential as central nervous system (CNS) agents. Studies involving 4-aminoalkylindeno[1,2-c]pyrazoles have indicated significant biological activity, suggesting the utility of these compounds in developing treatments for CNS disorders (Lemke, Cramer, & Shanmugam, 1978).
Tautomerism and Structural Analysis
The study of NH-pyrazoles, which share a structural motif with this compound, has provided insights into tautomerism in solution and the solid state. Understanding the tautomerism and structural properties of these compounds is crucial for their application in designing more effective pharmaceuticals (Cornago et al., 2009).
Chemical and Radiochemical Studies
The development of new N4O2-donor acyclic chelators and their gallium(III) complexes has been explored for biomedical applications, including imaging and therapy. These studies highlight the versatility of pyrazole-based compounds in creating effective chelating agents for medical use (Silva et al., 2015).
Propriétés
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-15(11-12-19-17(22)18(2,3)4)16(21(5)20-13)23-14-9-7-6-8-10-14/h6-10H,11-12H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFDIWQZQTNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)C(C)(C)C)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978222.png)



![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2978228.png)
![(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide](/img/structure/B2978229.png)
![dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2978231.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)
![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)

![2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2978238.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide](/img/structure/B2978239.png)